3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile
Description
3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile is a pyridine-pyrrolidine hybrid compound featuring a benzonitrile core. Its molecular formula is C₁₇H₁₄N₄O₂ (inferred from structural analogs in ), with a molecular weight of approximately 306.32 g/mol. The structure comprises:
- A pyrrolidine ring substituted with a pyridin-2-yloxy group at the 3-position.
- A benzene ring functionalized with a nitrile group (-CN) at the 3-position.
- A carbonyl linker connecting the pyrrolidine and benzene moieties.
Properties
IUPAC Name |
3-(3-pyridin-2-yloxypyrrolidine-1-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-11-13-4-3-5-14(10-13)17(21)20-9-7-15(12-20)22-16-6-1-2-8-19-16/h1-6,8,10,15H,7,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJKIJGBQIQFAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as ring construction, functionalization, and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Oxidation Reactions
The pyridine and benzonitrile groups are primary targets for oxidation:
Pyridine Oxidation
The pyridin-2-yloxy group undergoes oxidation to form pyridine N-oxide derivatives. This reaction is typically mediated by m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C, achieving yields of 70–85% . For example:
Reduction Reactions
Reduction targets the nitrile and carbonyl groups:
Nitrile Reduction
The benzonitrile moiety is reduced to a primary amine using hydrogen gas (H₂) over a palladium catalyst (Pd/C) in ethanol at 50–60°C. This proceeds via:
Carbonyl Reduction
The carbonyl group connecting the pyrrolidine and benzonitrile can be reduced to a methylene group using LiAlH₄ in tetrahydrofuran (THF), yielding secondary alcohols as intermediates .
Substitution Reactions
Substitution occurs at the pyridine ring and benzonitrile group:
Pyridine Ring Substitution
The pyridin-2-yloxy group undergoes nucleophilic aromatic substitution (NAS) at the ortho and para positions. For example, reaction with trimethylsilyl cyanide (TMSCN) in the presence of a base generates cyano-substituted derivatives .
Nitrile Group Substitution
The benzonitrile participates in nucleophilic substitution with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF), forming amides or thioamides.
Cyclization and Ring-Opening Reactions
The pyrrolidine ring can engage in:
Ring-Opening
Under acidic conditions (e.g., HCl in dioxane), the pyrrolidine ether linkage undergoes cleavage, yielding linear amines or alcohols .
Cyclization
Reaction with dicarbonyl compounds in alcoholic solvents facilitates the formation of fused polycyclic structures, a strategy observed in pyridine synthesis .
Key Reaction Pathways and Conditions
| Reaction Type | Reagents/Conditions | Major Product(s) | Yield (%) | Source |
|---|---|---|---|---|
| Pyridine Oxidation |
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a scaffold in drug development. Its structural diversity allows it to interact with various biological targets, making it suitable for:
- Enzyme Inhibition : Research indicates potential inhibitory effects on specific enzymes, which could lead to therapeutic applications in treating diseases such as cancer or infections .
- Pharmacological Studies : The compound has shown promise in modulating enzyme activity, indicating its utility in biochemical assays .
Several studies have highlighted the biological activities associated with this compound:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity by targeting specific cellular pathways .
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties, suggesting that 3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile could have similar effects .
Case Studies
- Enzyme Inhibition Study :
- Anticancer Activity Assessment :
Mechanism of Action
The mechanism of action of 3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound shares structural motifs with several pyridine derivatives and benzonitrile-containing molecules. Key analogs include:
Table 1: Structural Comparison
Key Observations :
Heterocyclic Oxygen Substituents: The pyridin-2-yloxy group in the target compound differs from the pyrimidin-4-yloxy group in BK51763. The benzyloxy group in lacks a nitrogen atom, reducing polarity compared to pyridine/pyrimidine derivatives.
Functional Group Diversity :
- The nitrile group in the target compound and BK51763 enhances electrophilicity and metabolic stability compared to esters (e.g., in ) or alcohols ().
- Fluorine in increases electronegativity and bioavailability, a feature absent in the target compound.
Molecular Complexity :
Physicochemical and Application-Based Comparisons
Table 2: Physicochemical Properties
Application Insights :
- Materials Science: The target compound’s nitrile group aligns with benzonitrile derivatives used in OLEDs (e.g., TADF materials in ), though its pyridine-pyrrolidine system may reduce conjugation compared to phenoxazine-carbazole hybrids.
- Medicinal Chemistry : BK51763’s pyrimidine group may improve kinase inhibition compared to the target’s pyridine, while fluorine-containing analogs () could enhance blood-brain barrier penetration.
Research and Commercial Relevance
- Synthetic Accessibility : The target compound and BK51763 are commercially available (), facilitating rapid research compared to complex silyl ether derivatives ().
Biological Activity
3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrrolidine ring linked to a pyridine moiety and a benzonitrile group, which contributes to its unique biological properties. The structural formula can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.
- Introduction of the Pyridine Moiety : Involves nucleophilic substitution reactions.
- Attachment of the Benzonitrile Group : This can be done via coupling reactions, such as Suzuki or Heck coupling.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, it has been evaluated against Pseudomonas aeruginosa, a significant pathogen in healthcare settings. The compound was shown to inhibit bacterial growth effectively, with IC50 values indicating strong antibacterial properties.
| Compound | Target Pathogen | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Pseudomonas aeruginosa | 15 ± 2 | Inhibition of PBP3 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including hypopharyngeal tumor cells (FaDu). The mechanism appears to involve disruption of cellular signaling pathways critical for cell survival.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| FaDu | 20 ± 5 | Apoptosis induction |
| MCF-7 | 25 ± 10 | Cell cycle arrest |
Study on Antimicrobial Efficacy
In a study conducted by researchers at the Max Planck Institute, the compound was screened alongside other pyrrolidine derivatives for antibacterial activity. The results indicated that it effectively inhibited the growth of multidrug-resistant Pseudomonas aeruginosa strains, supporting its potential as a therapeutic agent against resistant bacterial infections .
Investigation into Anticancer Mechanisms
A separate investigation focused on the anticancer effects of the compound revealed that it interacts with specific protein targets involved in cell proliferation and survival. The study utilized flow cytometry and Western blot analyses to confirm that treatment with the compound resulted in increased levels of pro-apoptotic markers .
Q & A
Q. What novel applications could exploit its unique pyrrolidine-pyridine-benzoitrile scaffold?
Q. How can synergistic effects with existing therapeutics enhance its efficacy?
- Methodology : Test combinations with metformin (for diabetes) or checkpoint inhibitors (for cancer) in co-treatment assays. Analyze synergy via Chou-Talalay combination indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
